molecular formula C8H6F4N2O2 B13360414 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid

2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid

Cat. No.: B13360414
M. Wt: 238.14 g/mol
InChI Key: MUMXOGYCZFBZQW-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid ( 1270319-55-5) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly due to the presence of multiple functional groups, including a primary amino group and a carboxylic acid, which allow for diverse chemical modifications. Its molecular formula is C8H6F4N2O2, and it has a molecular weight of 238.14 g/mol . The core research value of this compound lies in its incorporation of both fluorine and trifluoromethyl (CF3) groups onto a pyridine-acetic acid scaffold. The inclusion of fluorine atoms and the trifluoromethyl group is a well-established strategy in agrochemical and pharmaceutical development to fine-tune the properties of candidate molecules. These groups can profoundly influence a compound's lipophilicity, metabolic stability, and bioavailability, as well as its electronic and binding properties through electrostatic interactions . As such, this specific acetic acid derivative is a valuable reagent for researchers designing novel active compounds in these fields. It is especially useful for creating analogs of biologically active molecules, such as glycine derivatives, for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H6F4N2O2

Molecular Weight

238.14 g/mol

IUPAC Name

2-amino-2-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C8H6F4N2O2/c9-4-3(5(13)7(15)16)1-2-14-6(4)8(10,11)12/h1-2,5H,13H2,(H,15,16)

InChI Key

MUMXOGYCZFBZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(C(=O)O)N)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is a pyridine derivative with fluorine and trifluoromethyl substitutions, which makes it useful in chemistry, biology, medicine, and industry.

Scientific Research Applications

(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid applications :

  • Chemistry It serves as a building block in creating complex molecules.
  • Biology It is studied for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic effects and as a lead compound in drug discovery.
  • Industry It is used to develop agrochemicals and other industrial products.

Chemical Reactions

(S)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid undergoes these reactions :

  • Oxidation It can be oxidized to create corresponding oxides.
  • Reduction Reduction reactions can convert it into its reduced forms.
  • Substitution The fluorine and trifluoromethyl groups can be substituted using appropriate reagents.

Common reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles for substitution reactions. The resulting products depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Analogues

Compound Name Aryl Group Substituents Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid Pyridin-4-yl 3-F, 2-CF₃ C₈H₅F₄N₂O₂ 264.14 N/A
2-Amino-2-(4-bromophenyl)acetic acid Phenyl 4-Br C₈H₈BrNO₂ 244.06
2-Amino-2-(pyridin-4-yl)acetic acid Pyridin-4-yl None C₇H₈N₂O₂ 152.15
2-Amino-4-methylpyridinium trifluoroacetate Pyridin-4-yl 4-CH₃, trifluoroacetate C₈H₉F₃N₂O₂ 234.17

Table 2: Inferred Physicochemical Properties

Compound Estimated pKa* LogP (Predicted) Solubility (Water) Crystallographic Features
Target compound ~1.5–2.5 1.8–2.2 Low Potential π-π stacking, H-bonding
2-Amino-2-(pyridin-4-yl)acetic acid ~2.5–3.0 0.5–1.0 Moderate R₂²(8) motifs (if salted)
2-Amino-4-methylpyridinium trifluoroacetate ~5.0–6.0 1.2–1.5 High (as salt) R₂²(8) motifs, centroid separation 3.58 Å

*Acidity estimated based on substituent effects.

Biological Activity

2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Chemical Formula : C₈H₈F₄N₂O₂
  • Molecular Weight : 238.16 g/mol
  • CAS Number : Not specified in the sources but related compounds include CAS 147149-98-2 for 4-amino derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group is known to enhance lipophilicity, which can facilitate better membrane penetration and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on key enzymes such as branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
  • Receptor Modulation : The presence of fluorinated groups can improve the binding affinity to receptors involved in neurotransmission and metabolic regulation .

Biological Activity Data

Recent studies have highlighted the biological activities associated with similar fluorinated pyridine derivatives. Below is a summary of relevant findings:

CompoundBiological ActivityIC₅₀ (nM)Reference
Compound 7dEGFR Inhibitor59.24
Compound 7fPI3K/AKT/mTOR Inhibitor0.66 (fold change)
BAY-069BCAT1/2 InhibitorHigh cellular activity

Case Studies

  • EGFR Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds were tested for their IC₅₀ values, showing promising results in the nanomolar range .
  • Antibacterial Activity : Another investigation into compounds with trifluoromethyl substitutions revealed potent antibacterial activity against multi-drug resistant strains, indicating that structural modifications can lead to enhanced therapeutic profiles against infectious diseases .

Q & A

Basic: What are effective synthetic routes for 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid?

Answer:
A plausible synthetic pathway involves using 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS data in ) as a precursor. The carboxylic acid group can be converted to the amino-acetic acid moiety via reductive amination or coupling with a glycine derivative. Key steps include:

  • Activation of the carboxylic acid : Use coupling reagents like EDC/HOBt to form an intermediate amide.
  • Amination : Introduce the amino group using ammonia or a protected amine source under catalytic hydrogenation.
  • Purification : Recrystallization (as in ) or column chromatography to ensure high purity (>95%).
    Critical considerations : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using chiral HPLC if required .

Basic: How should researchers characterize this compound’s purity and structure?

Answer:

  • Melting Point (mp) : Compare observed mp with literature values (e.g., similar trifluoromethyl-pyridine derivatives in show mp ranges like 123–124°C).
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (pyridine ring) and amino/acidic protons. Note that ¹⁹F NMR is critical to resolve signals from fluorine and CF₃ groups (e.g., highlights fluorine’s influence on hydrogen bonding).
    • HRMS : Confirm molecular ion [M+H]⁺ and isotopic patterns from fluorine/CF₃.
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in for pyridinium trifluoroacetate salts .

Advanced: How can computational methods predict the compound’s reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. used DFT to study imidazopyridine derivatives, modeling π-stacking and charge distribution.
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict solubility trends.
  • Reactivity with biomolecules : Dock the compound into protein active sites (e.g., enzymes) to explore binding modes influenced by fluorine’s electronegativity .

Advanced: How to resolve conflicting spectroscopic data caused by fluorine substituents?

Answer:
Fluorine’s strong spin-spin coupling and isotopic abundance (¹⁹F: 100%) complicate NMR interpretation. Strategies include:

  • Decoupling experiments : Suppress ¹⁹F-¹H coupling in NMR.
  • Variable temperature NMR : Reduce signal broadening from dynamic effects.
  • Comparative analysis : Reference analogous compounds (e.g., ’s 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid) to assign peaks .

Advanced: What methodologies address stability and formulation challenges?

Answer:

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic sensitivity of the CF₃ group.
  • Formulation : Use lyophilization for aqueous instability, as trifluoromethyl groups may enhance lipophilicity ( recommends storage at -20°C for powders).
  • Solid-state analysis : Investigate crystallinity via PXRD; amorphous dispersions may improve solubility .

Advanced: How to analyze structure-activity relationships (SAR) for biological applications?

Answer:

  • Analog synthesis : Modify the pyridine ring’s substituents (e.g., replace F with Cl or CF₃ with CH₃) and test activity ( lists related pyridine-carboxylic acids).
  • Biological assays : Pair SAR with enzymatic inhibition studies or cellular uptake assays.
  • Meta-analysis : Resolve contradictions in literature data by comparing assay conditions (e.g., buffer pH, cell lines) .

Advanced: What crystallographic insights explain hydrogen bonding and packing?

Answer:
As seen in , trifluoroacetate salts form R₂²(8) hydrogen-bonding motifs between pyridinium cations and anions. For the target compound:

  • π-π interactions : Pyridine rings may stack with centroid distances ~3.5–3.6 Å.
  • C–H⋯O/F bonds : Stabilize crystal packing, affecting solubility and melting behavior.
  • Synchrotron XRD : Resolve disorder in CF₃ groups, common in fluorinated compounds .

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